(E)-Acetaldehyde O-(3-methoxyisoxazol-5-yl) oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Acetaldehyde O-(3-methoxyisoxazol-5-yl) oxime is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an oxime group attached to the acetaldehyde moiety and a methoxy group on the isoxazole ring. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Acetaldehyde O-(3-methoxyisoxazol-5-yl) oxime typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a (3 + 2) cycloaddition reaction between nitrile oxides and alkynes.
Introduction of Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide in the presence of a base.
Formation of Oxime Group: The oxime group is formed by reacting the aldehyde with hydroxylamine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(E)-Acetaldehyde O-(3-methoxyisoxazol-5-yl) oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted isoxazoles depending on the nucleophile used.
Scientific Research Applications
(E)-Acetaldehyde O-(3-methoxyisoxazol-5-yl) oxime has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Isoxazole-containing compounds are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-Acetaldehyde O-(3-methoxyisoxazol-5-yl) oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, affecting their function. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
N-(5-methylisoxazol-3-yl)malonamide: This compound has a similar isoxazole ring but different substituents .
N1,N2-bis(5-methylisoxazol-3-yl)oxalamide: Another isoxazole derivative with different functional groups .
Uniqueness
(E)-Acetaldehyde O-(3-methoxyisoxazol-5-yl) oxime is unique due to the presence of both an oxime and a methoxy group, which confer distinct chemical reactivity and biological activity. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C6H8N2O3 |
---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
(E)-N-[(3-methoxy-1,2-oxazol-5-yl)oxy]ethanimine |
InChI |
InChI=1S/C6H8N2O3/c1-3-7-10-6-4-5(9-2)8-11-6/h3-4H,1-2H3/b7-3+ |
InChI Key |
NFYGCDTXNJUEMC-XVNBXDOJSA-N |
Isomeric SMILES |
C/C=N/OC1=CC(=NO1)OC |
Canonical SMILES |
CC=NOC1=CC(=NO1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.